molecular formula C13H10ClN B8645739 2-Chloro-N-benzylideneaniline

2-Chloro-N-benzylideneaniline

Cat. No. B8645739
M. Wt: 215.68 g/mol
InChI Key: PNKVEVRGZZRHMR-UHFFFAOYSA-N
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Patent
US08492558B2

Procedure details

98% 2-chloroaniline (781 g; 6 mol) and 98% benzaldehyde (659.6 g; 6 mol) were dissolved in ethanol (832 g), and the solution was boiled under reflux for 8 h (heating apparatus adjusted to 90° C.). Subsequently, the reaction solution was concentrated on a rotary evaporator at 85° C. and 20 mbar and then fractionally distilled through a distillation apparatus. The main fraction distilled over at 142° C. and 1.3 mbar. 1048 g of the product were obtained in 99% purity.
Quantity
781 g
Type
reactant
Reaction Step One
Quantity
659.6 g
Type
reactant
Reaction Step One
Quantity
832 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[CH:9](=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(O)C>[C:10]1([CH:9]=[N:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[Cl:1])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
781 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Name
Quantity
659.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
832 g
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 h
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the reaction solution was concentrated on a rotary evaporator at 85° C.
DISTILLATION
Type
DISTILLATION
Details
20 mbar and then fractionally distilled through a distillation apparatus
DISTILLATION
Type
DISTILLATION
Details
The main fraction distilled over at 142° C. and 1.3 mbar

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=NC1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1048 g
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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